N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound is formally named N′-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under IUPAC guidelines. This name reflects its structural features:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
- Substituents :
- A 4-propoxyphenyl group at position 3 of the pyrazole ring, consisting of a phenyl ring substituted with a propoxy chain (-OCH₂CH₂CH₃) at the para position.
- A carbohydrazide moiety at position 5, which forms a hydrazone linkage via condensation with 2-hydroxyacetophenone.
- Stereochemistry : The (1E) designation specifies the trans configuration of the ethylidene group in the hydrazone segment.
The structural formula is represented as:
C21H22N4O3 , with the following connectivity:
CAS Registry Number and Alternative Chemical Designations
As of the latest available data, no CAS Registry Number has been assigned to this compound. However, it is identified by the following alternative designations:
| Identifier | Value | Source |
|---|---|---|
| ChemSpider ID | 12642013 | |
| MDL Number | MFCD02074867 | |
| Systematic Synonyms | N′-[(1E)-1-(2-Hydroxyphenyl)ethyliden]-3-(4-propoxyphenyl)-1H-pyrazol-5-carbohydrazid (German) |
The compound is also described in non-English nomenclature systems, such as N′-[(1E)-1-(2-Hydroxyphényl)éthylidène]-3-(4-propoxyphényl)-1H-pyrazole-5-carbohydrazide in French.
Molecular Formula and Weight Analysis
The molecular formula C21H22N4O3 corresponds to a molecular weight of 378.432 g/mol . The elemental composition and mass distribution are detailed below:
| Element | Quantity | Atomic Mass (g/mol) | Total Contribution (g/mol) | Mass Percentage |
|---|---|---|---|---|
| Carbon | 21 | 12.011 | 252.231 | 66.64% |
| Hydrogen | 22 | 1.008 | 22.176 | 5.86% |
| Nitrogen | 4 | 14.007 | 56.028 | 14.81% |
| Oxygen | 3 | 16.000 | 48.000 | 12.68% |
Key observations :
- The high carbon content (66.64%) reflects the compound’s aromatic and aliphatic hydrocarbon components.
- Nitrogen accounts for 14.81% of the mass, primarily from the pyrazole ring and hydrazone group.
- Oxygen’s contribution (12.68%) originates from the propoxy, hydroxyl, and carbonyl functional groups.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-12-28-16-10-8-15(9-11-16)18-13-19(24-23-18)21(27)25-22-14(2)17-6-4-5-7-20(17)26/h4-11,13,26H,3,12H2,1-2H3,(H,23,24)(H,25,27)/b22-14+ |
InChI Key |
PERAABNOBHUDNP-HYARGMPZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Pyrazole Esters
The methyl ester intermediate undergoes hydrazinolysis to form the carbohydrazide. Methyl 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate (3 equiv) in ethanol under reflux (8 hours), yielding 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Characterization Data
-
IR (KBr) : 1649 cm⁻¹ (C=O stretch), 3316 cm⁻¹ (N–H stretch).
-
1H NMR (DMSO-d6) : δ 6.38 (s, 1H, pyrazole CH), 7.23–7.63 (m, 9H, aromatic H), 10.11 (s, 1H, NH).
Hydrazone Formation via Schiff Base Condensation
Condensation with 2-Hydroxyacetophenone
The carbohydrazide reacts with 2-hydroxyacetophenone in ethanol under acidic catalysis (acetic acid) to form the hydrazone. The reaction proceeds via nucleophilic addition of the carbohydrazide’s NH₂ group to the ketone’s carbonyl, followed by dehydration to yield the (E)-isomer.
Optimized Conditions
-
Molar Ratio : 1:1.2 (carbohydrazide : ketone)
-
Catalyst : Acetic acid (5 mol%)
-
Solvent : Ethanol (reflux, 6 hours)
-
Yield : 78% (pale yellow crystals)
Stereochemical Control
The E-configuration is favored due to steric hindrance between the 2-hydroxyphenyl and pyrazole groups, confirmed by NOESY NMR.
Spectroscopic Validation and Analytical Data
Infrared Spectroscopy
Nuclear Magnetic Resonance
Mass Spectrometry
Data Tables
Table 1: Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate | Acetic acid | 110°C | 6 | 85 |
| Carbohydrazide Synthesis | Hydrazine hydrate | Ethanol | 80°C | 8 | 88 |
| Hydrazone Condensation | 2-Hydroxyacetophenone | Ethanol | 78°C | 6 | 78 |
Table 2: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1618 cm⁻¹ (C=N), 3459 cm⁻¹ (O–H) |
| 1H NMR (DMSO-d6) | δ 6.38 (pyrazole CH), 7.22–8.08 (ArH) |
| ESI(+)-MS | m/z 442 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Ortho-Hydroxyphenyl vs. Para-Substituted Analogues : The 2-hydroxyphenyl group may facilitate stronger hydrogen bonding compared to para-substituted derivatives (e.g., 4-hydroxyphenyl in ), which could enhance binding to metal ions or biological targets .
Pharmacological and Biochemical Comparisons
- Anticancer Activity : A structurally related compound, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, demonstrated potent growth inhibition in A549 lung cancer cells (IC₅₀ = 2.1 μM) via apoptosis induction . The target compound’s 4-propoxyphenyl group may offer similar cytotoxicity with altered pharmacokinetics due to increased hydrophobicity.
- Enzyme Inhibition : SKi-178 () highlights the importance of methoxy groups in enhancing SK1 inhibition. The target compound’s propoxy group could further optimize binding pocket interactions, though this requires experimental validation .
- Antifungal Potential: Analogues with thienyl substituents () exhibit moderate antifungal activity, suggesting that the target compound’s 4-propoxyphenyl group might reduce such activity due to steric hindrance .
Spectroscopic and Crystallographic Insights
- Single-crystal X-ray analyses of analogues (e.g., ) confirm the (E)-configuration of the hydrazide moiety, which is critical for maintaining planar geometry and bioactivity .
- Computational studies (e.g., ) on similar compounds predict strong electrophilic character at the pyrazole N2 position, which may influence reactivity in the target compound .
Biological Activity
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its versatile biological activity. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 348.39 g/mol
The presence of the hydroxyphenyl and propoxyphenyl substituents enhances its lipophilicity and potential interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that derivatives of similar pyrazole compounds could inhibit TNF-α by up to 85% at specific concentrations, suggesting that this compound may have comparable efficacy .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Preliminary results indicate promising activity, with certain derivatives showing significant inhibition rates compared to standard antibiotics .
3. Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives, highlighting their ability to induce apoptosis in cancer cells. Specifically, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : It appears to downregulate cytokine production, reducing inflammation.
- Interference with Cell Signaling Pathways : The structural components may interact with cellular receptors or signaling pathways pertinent to inflammation and cancer progression.
Case Study 1: Anti-inflammatory Effects
In a controlled study using carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
A series of tests against common pathogens revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, one derivative showed an MIC of 16 µg/mL against S. aureus, suggesting strong antimicrobial potential .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) influence yield?
Methodological Answer: Synthesis typically involves:
- Step 1: Formation of the pyrazole core via cyclization of β-ketoesters with hydrazine derivatives under acidic/basic conditions .
- Step 2: Introduction of the 4-propoxyphenyl group via nucleophilic substitution using potassium carbonate as a base .
- Step 3: Condensation of the carbohydrazide with 2-hydroxyacetophenone to form the hydrazone linkage . Critical Parameters:
- Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates.
- Temperature control (60–80°C) minimizes side reactions like hydrolysis . Table 1: Yield Optimization Data
| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 70 | 72 | 98.5% |
| DMF | 80 | 65 | 95.2% |
| THF | 60 | 58 | 91.8% |
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure?
Methodological Answer:
- ¹H NMR: Look for characteristic signals:
- Hydrazone proton (N–H) at δ 10.2–11.5 ppm .
- Aromatic protons from 2-hydroxyphenyl (δ 6.8–7.5 ppm, multiplet) .
- IR: Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak [M+H]⁺ consistent with calculated molecular weight (e.g., 407.42 g/mol) .
Advanced Research Questions
Q. How does crystallographic refinement using SHELXL resolve ambiguities in the compound’s molecular geometry?
Methodological Answer:
- Data Collection: High-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement Workflow:
SHELXT: Space group determination and initial phase solution .
SHELXL: Anisotropic displacement parameters for non-H atoms; hydrogen atoms added via riding model .
- Key Metrics:
Q. What computational strategies (e.g., DFT, molecular docking) predict biological activity against enzyme targets?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap) .
- Molecular Docking (AutoDock Vina):
-
Protein Preparation: Retrieve PDB structure (e.g., COX-2 for anti-inflammatory studies).
-
Binding Affinity: Dock compound into active site; analyze hydrogen bonds with Ser530 or hydrophobic interactions .
Table 2: Docking Scores vs. Experimental IC₅₀ ValuesCompound Variant Docking Score (kcal/mol) Experimental IC₅₀ (µM) Parent Compound -8.2 12.3 ± 1.5 4-Fluoro Analog -9.1 8.7 ± 0.9
Q. How do substituent modifications (e.g., replacing propoxy with isopropoxy) impact bioactivity?
Methodological Answer:
- Case 1: Replacing 4-propoxyphenyl with 4-isopropoxyphenyl increases steric bulk, reducing binding to narrow enzyme pockets (e.g., CYP450 isoforms) .
- Case 2: Substituting 2-hydroxyphenyl with 4-dimethylaminophenyl enhances electron-donating effects, improving antioxidant activity (IC₅₀ from 45 µM to 28 µM) . Experimental Validation:
- Synthesize analogs via parallel synthesis .
- Test in vitro against target enzymes/cell lines (e.g., A549 lung cancer cells) .
Data Contradictions and Resolution
Q. Conflicting reports on antimicrobial efficacy: How to reconcile discrepancies?
Analysis:
- Source 1: MIC = 8 µg/mL against S. aureus .
- Source 2: MIC = 32 µg/mL . Resolution:
- Check assay conditions: Broth microdilution (CLSI guidelines) vs. agar diffusion .
- Strain variability: Methicillin-resistant vs. susceptible S. aureus .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
